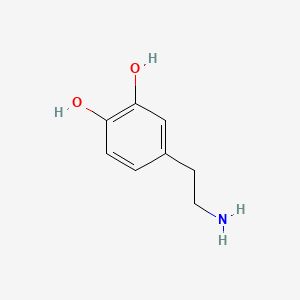

N-Acetyldopamine dimer-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H22N2O6 |

|---|---|

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

N-[2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |

InChI |

InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1 |

InChI-Schlüssel |

MXCCEJSRHCXZMV-UXHICEINSA-N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of N-Acetyldopamine Dimer-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyldopamine (NADA) dimers, a class of natural products primarily found in insects, are emerging as significant molecules of interest in pharmaceutical research. These compounds are formed through the enzymatic oxidation and subsequent dimerization of N-acetyldopamine, a key precursor in the sclerotization of insect cuticles.[1][2] Beyond their structural role in invertebrates, NADA dimers have demonstrated a remarkable range of pharmacological activities, including potent neuroprotective, antioxidant, and anti-inflammatory effects.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of a specific enantiomer, N-Acetyldopamine dimer-1, and details the experimental protocols and signaling pathways associated with its biological functions.

Discovery and Sourcing

N-Acetyldopamine dimers have been successfully isolated from a variety of insect species. Initial discoveries identified these compounds as byproducts of the mild acid hydrolysis of sclerotized insect cuticles.[6] More targeted investigations have led to the isolation of specific dimers from sources such as the traditional medicinal substance Cicadidae Periostracum (the cast-off skin of cicadas), the edible grasshopper Oxya chinensis sinuosa, and the adult wasp Vespa velutina auraria Smith.[6][7][8] These natural sources provide a rich and diverse chemical library of NADA dimers, often as racemic mixtures of enantiomers which can exhibit distinct biological activities.[6][9]

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic separation. A general workflow is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered source material (e.g., Cicadidae Periostracum) is subjected to solvent extraction, typically with methanol (B129727) or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate (B1210297), and water, to separate compounds based on their solubility.

-

Silica Gel Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to vacuum liquid chromatography or column chromatography over silica gel. A gradient mobile phase (e.g., n-hexane/ethyl acetate followed by chloroform/methanol) is used to yield several sub-fractions.[8]

-

High-Performance Liquid Chromatography (HPLC): Further purification of the target sub-fractions is achieved using reversed-phase HPLC to isolate the racemic mixture of the N-Acetyldopamine dimer.

-

Chiral Separation: The individual enantiomers, including this compound, are resolved from the racemic mixture using chiral HPLC.[3]

Structural Characterization

The precise chemical structure and stereochemistry of this compound are determined using a combination of modern spectroscopic techniques.

Experimental Protocol: Structural Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and assign proton and carbon signals.[6][8]

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of the stereocenters is determined by comparing the experimental electronic circular dichroism (ECD) spectrum with calculated spectra.[7][8]

-

Mosher's Esterification Analysis: This chemical derivatization method is employed to confirm the absolute configuration of specific chiral centers, particularly at C-1''.[6][9]

Biological Activity and Mechanism of Action

This compound has been shown to exhibit significant neuroprotective and antioxidant properties, primarily through the activation of the Nrf2 signaling pathway. It also demonstrates anti-inflammatory effects by inhibiting key inflammatory pathways.

Neuroprotective and Antioxidant Effects

One of the key mechanisms for the neuroprotective effects of this compound is its ability to mitigate oxidative stress.[6][9] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[10]

Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response, such as the TLR4/NF-κB and NLRP3/Caspase-1 pathways.[4]

Quantitative Data Summary

The biological activities of N-Acetyldopamine dimers have been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Anti-inflammatory and Cathepsin C Inhibitory Activity of DAB1 [8]

| Parameter | Value |

| Cathepsin C Inhibition | |

| Ki | 71.56 ± 10.21 μM |

| Kis | 133.55 ± 18.2 μM |

| Cell Viability (Raw 264.7) | |

| Non-significant change up to | 250 μM |

DAB1: (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane

Table 2: Antioxidant Activity of N-Acetyldopamine Dimers from Vespa velutina auraria Smith [7]

| Compound | Antioxidant Activity |

| Compound 3 | Stronger than Vitamin C at 14 μg/mL |

| Compound 5 | Stronger than Vitamin C at 14 μg/mL |

| Compound 7 | Stronger than Vitamin C at 14 μg/mL |

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound and its protective effects against neurotoxins.[10]

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) or microglial cells (e.g., BV-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound with or without a neurotoxic agent (e.g., rotenone (B1679576) or LPS) for a specified duration.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS, a marker of oxidative stress.[4]

-

Cell Treatment: Treat cells as described in the cell viability assay.

-

DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants.[4]

-

Sample Collection: Collect the cell culture medium after treatment.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

-

Data Analysis: Determine the concentration of cytokines by comparing the sample absorbance to a standard curve.

Western Blot Analysis

This technique is used to measure the protein expression levels of key components in signaling pathways.[4]

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., TLR4, NF-κB, Nrf2, Keap1), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising class of bioactive molecules with significant therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. The methodologies outlined in this guide provide a framework for the continued discovery, isolation, and characterization of these and other insect-derived natural products. Future research should focus on the synthesis of these complex dimers to enable more extensive pharmacological evaluation and lead optimization for drug development. The distinct activities of individual enantiomers underscore the importance of stereoselective synthesis and chiral separation in unlocking the full therapeutic potential of these fascinating compounds.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetyldopamine - Wikipedia [en.wikipedia.org]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

- 9. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Natural Sources of N-Acetyldopamine Dimer-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyldopamine (NADA) dimers are a class of naturally occurring compounds predominantly found in insects, where they play a crucial role in the sclerotization of the cuticle. Beyond their structural importance in invertebrates, these molecules have garnered significant scientific interest due to their diverse and potent pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of a specific N-Acetyldopamine dimer, herein referred to as N-Acetyldopamine dimer-1, along with detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the Keap1-Nrf2, TLR4/NF-κB, and NLRP3/Caspase-1 pathways, providing a foundation for future research and drug development endeavors.

Natural Sources of this compound

The primary natural reservoirs of this compound and its isomers are insects. These compounds are integral to the exoskeleton's hardening and pigmentation processes. Several insect species have been identified as prominent sources for the isolation of these dimers.

Table 1: Prominent Insect Sources of N-Acetyldopamine Dimers

| Insect Species | Common Name | Part Used | Reference(s) |

| Cryptotympana pustulata | Cicada | Cast-off exoskeleton (Periostracum Cicadae) | [1] |

| Vespa velutina auraria | Asian Hornet | Adult insect | |

| Aspongopus chinensis | - | - | |

| Catharsius molossus | Dung Beetle | - | [2] |

| Oxya chinensis sinuosa | Chinese Rice Grasshopper | Whole insect | [3] |

Quantitative Data on Isolation

The yield of N-Acetyldopamine dimers from natural sources can vary depending on the insect species, the extraction method, and the specific isomer being isolated. The following table summarizes available quantitative data from published studies.

Table 2: Reported Yields of N-Acetyldopamine Dimers from Insect Sources

| Insect Source | Starting Material | Isolated Compound(s) | Yield | Reference |

| Periostracum Cicadae | 213 mg of a purified fraction from a 90% ethanol (B145695) extract | Enantiomeric mixture of an N-Acetyldopamine dimer | 4 mg | [1] |

| Oxya chinensis sinuosa | 1.9 g of a sub-fraction from an ethanol extract | (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane | 389.2 mg | [3] |

| Oxya chinensis sinuosa | 1.9 g of a sub-fraction from an ethanol extract | (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminethylene)-1,4-benzodioxane | 37.2 mg | [3] |

Experimental Protocols

Extraction and Isolation of N-Acetyldopamine Dimers from Insect Material

This protocol describes a general procedure for the extraction and isolation of N-Acetyldopamine dimers from insect sources, based on methodologies reported in the literature.[1][3]

Materials:

-

Dried and powdered insect material (e.g., Periostracum Cicadae)

-

90% Ethanol (EtOH)

-

n-hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Silica (B1680970) gel for vacuum liquid chromatography (VLC) and column chromatography

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column

-

Chiral HPLC column for enantiomer separation

Procedure:

-

Extraction:

-

Macerate the dried, powdered insect material in 90% EtOH at room temperature.

-

Filter the extract and repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in H₂O and partition successively with n-hexane, EtOAc, and CHCl₃.

-

The N-Acetyldopamine dimers are typically enriched in the more polar fractions, such as the EtOAc and CHCl₃ fractions. Concentrate these fractions separately.

-

-

Chromatographic Purification:

-

Subject the enriched fraction (e.g., the EtOAc fraction) to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of solvents such as n-hexane/EtOAc and then CHCl₃/MeOH to yield several sub-fractions.[3]

-

Further purify the sub-fractions containing the target dimers using column chromatography on silica gel or reversed-phase C18 silica gel.

-

Isolate the individual N-Acetyldopamine dimers using semi-preparative HPLC.

-

For the separation of enantiomers, employ a chiral HPLC column with an appropriate mobile phase.[1]

-

-

Structural Elucidation:

-

Characterize the purified dimers using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to determine their planar structure and molecular formula.

-

Determine the absolute configuration of chiral centers using techniques such as electronic circular dichroism (ECD) spectroscopy and comparison with computational data.

-

Caption: Experimental workflow for the extraction and isolation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death.[4][5]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

Neurotoxin (e.g., rotenone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induction of Cytotoxicity: Add the neurotoxin (e.g., rotenone) to the wells (except for the control group) and incubate for 24 hours.

-

MTT Addition: Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the control (untreated) group.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging activity of this compound.[4]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound solution to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay determines the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in oxidative stress and inflammation.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response. Activation of TLR4 by ligands such as LPS triggers a downstream cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway.

Caption: Inhibition of the TLR4/NF-κB pathway by this compound.

NLRP3/Caspase-1 Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of Caspase-1. Active Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, active forms. This compound can suppress the activation of the NLRP3 inflammasome.

Caption: Suppression of the NLRP3/Caspase-1 pathway by this compound.

Conclusion

This compound and its related compounds, primarily sourced from insects, represent a promising class of natural products with significant therapeutic potential. Their demonstrated ability to modulate key signaling pathways involved in oxidative stress and inflammation underscores their relevance for the development of novel drugs targeting a range of pathologies, including neurodegenerative diseases and chronic inflammatory conditions. The experimental protocols and pathway diagrams provided in this technical guide offer a foundational resource for researchers and scientists to further explore the pharmacological properties and therapeutic applications of these fascinating molecules.

References

- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of N-Acetyldopamine Dimers from the Dung Beetle Catharsius molossus and Their COX-1 and COX-2 Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyldopamine dimers from Oxya chinensis sinuosa attenuates lipopolysaccharides induced inflammation and inhibits cathepsin C activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

N-Acetyldopamine Dimer-1 from Cicadidae Periostracum: A Technical Guide on its Neuroprotective and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exuviae of cicadas, known as Cicadidae Periostracum, have been a staple in traditional medicine for centuries, utilized for a range of therapeutic purposes including anticonvulsive, sedative, and antipyretic effects.[1][2] Modern phytochemical investigations into this natural resource have led to the isolation and characterization of several bioactive compounds, with N-acetyldopamine (NADA) dimers emerging as particularly promising candidates for therapeutic development. These dimers, complex structures derived from the sclerotizing precursor NADA found in insect cuticles, have demonstrated significant pharmacological activities, most notably in the realms of neuroprotection and anti-inflammation.[3][4][5]

This technical guide provides an in-depth overview of a specific N-acetyldopamine dimer, referred to as compound 1, and its constituent enantiomers (1a and 1b), isolated from Cicadidae Periostracum.[1][3] It will detail their enantioselective neuroprotective effects, underlying mechanisms of action, and relevant experimental protocols, offering a valuable resource for researchers and drug development professionals interested in insect-derived natural products.

Chemical Structure and Properties

A pair of N-acetyldopamine dimer enantiomers, designated as 1a and 1b, have been successfully isolated from Cicadidae Periostracum.[1][3] Their absolute configurations were determined through extensive spectroscopic analysis, including mass spectrometry, 1D/2D NMR spectroscopy, electronic circular dichroism, and Mosher's esterification analysis.[1][3][6]

-

Compound 1a: (2S, 3R, 1''R)

-

Compound 1b: (2R, 3S, 1''S)

These compounds are part of a larger family of N-acetyldopamine oligomers, including other dimers and trimers, that have been identified in Cicadidae Periostracum.[2]

Quantitative Data on Biological Activity

The biological evaluation of the N-acetyldopamine dimer enantiomers has revealed a striking difference in their neuroprotective efficacy. The following table summarizes the key quantitative findings from studies on their effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells.

| Compound | Concentration | Effect on Cell Viability (Rotenone-induced cytotoxicity) | Reduction in Intracellular ROS | Reduction in Mitochondrial ROS | Elevation of Glutathione (B108866) Levels | Reference |

| 1a | Not specified | Significant neuroprotective effects | Attenuated | Attenuated | Elevated | [1][3][6] |

| 1b | Not specified | Inactive | No significant effect | No significant effect | No significant effect | [1][3][6] |

Other N-acetyldopamine dimers from Periostracum Cicadae have also shown antioxidant and anti-inflammatory activities, such as inhibiting nitric oxide (NO) production in RAW264.7 cells.[2][4] For instance, certain dimers at a concentration of 400 μM significantly inhibited LPS-induced increases in NO content.[1]

Experimental Protocols

This section outlines the key experimental methodologies employed in the isolation, characterization, and biological evaluation of N-acetyldopamine dimer-1.

Isolation and Purification

A bioassay-guided fractionation approach is typically used to isolate N-acetyldopamine dimers from Cicadidae Periostracum.[1][2]

-

Extraction: The dried and powdered Cicadidae Periostracum is extracted with 90% ethanol.[1]

-

Solvent Partitioning: The resulting extract is then partitioned with various solvents, such as ethyl acetate, to separate compounds based on polarity.

-

Chromatography: The active fractions are subjected to multiple rounds of column chromatography, including silica (B1680970) gel and ODS (octadecylsilane) columns.

-

Chiral Separation: The final separation of the enantiomers (1a and 1b) is achieved using chiral-phase High-Performance Liquid Chromatography (HPLC).[1][2]

Structural Elucidation

The chemical structures and absolute configurations of the isolated dimers are determined using a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to elucidate the connectivity of atoms.

-

Electronic Circular Dichroism (ECD): To determine the stereochemistry of the molecules.

-

Mosher's Esterification Analysis: A chemical method used to determine the absolute configuration of chiral centers.[1][3][6]

Neuroprotection Assay (Rotenone-Induced Cytotoxicity)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with the isolated N-acetyldopamine dimer enantiomers (1a and 1b) for a specified period.

-

Induction of Cytotoxicity: Rotenone is added to the cell culture to induce mitochondrial dysfunction and oxidative stress, mimicking aspects of Parkinson's disease pathology.

-

Cell Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Measurement of Oxidative Stress Markers

-

Intracellular and Mitochondrial Reactive Oxygen Species (ROS): Cellular ROS levels are measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate) and MitoSOX Red, respectively.

-

Glutathione (GSH) Levels: The intracellular levels of the antioxidant glutathione are quantified using commercially available assay kits.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of the N-acetyldopamine dimer enantiomer 1a are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of antioxidant defenses.[1][3]

Molecular docking studies have indicated that enantiomer 1a has a stronger interaction with Keap1, the repressor protein of Nrf2, compared to the inactive enantiomer 1b.[1][3] This stronger binding affinity of 1a is believed to disrupt the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, upregulating their expression and thereby enhancing the cellular defense against oxidative stress.[3]

Furthermore, other N-acetyldopamine dimers have been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways in microglia.[7]

Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and evaluation of bioactive compounds from Cicadidae Periostracum.

Conclusion and Future Directions

The this compound enantiomer, (2S, 3R, 1''R)-1a, isolated from Cicadidae Periostracum, presents a compelling case for further investigation as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease.[1][3] Its enantioselective neuroprotective activity, mediated through the activation of the Nrf2 antioxidant pathway, highlights the importance of stereochemistry in drug design and development.[3]

Future research should focus on:

-

In vivo efficacy studies: To validate the neuroprotective effects of compound 1a in animal models of neurodegeneration.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of this compound.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogues of 1a to optimize its potency and selectivity.

-

Exploration of other therapeutic applications: Given the anti-inflammatory properties of related dimers, investigating the potential of these compounds in treating inflammatory conditions is warranted.

The rich chemical diversity of insect-derived natural products, as exemplified by the N-acetyldopamine dimers from Cicadidae Periostracum, offers a promising frontier for the discovery of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of N-Acetyldopamine Dimer-1

This compound (NADD) is a naturally occurring compound that has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of NADD's biological effects, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound, chemically identified as (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane, is a bioactive molecule isolated from various natural sources, most notably from traditional Chinese medicines like Isaria cicadae and Periostracum Cicadae (the cast-off skin of cicadas).[1][2] These dimers are formed during the sclerotization, or hardening, of insect cuticles.[3] The unique structure of NADD contributes to its wide range of pharmacological effects, making it a promising candidate for therapeutic development.

Core Biological Activities

Research has illuminated several key biological activities of this compound, with a primary focus on its effects on inflammation, oxidative stress, and neuroprotection.

Anti-inflammatory and Anti-Neuroinflammatory Activity

NADD has demonstrated significant anti-inflammatory properties in various experimental models. It effectively reduces the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, NADD was shown to decrease the levels of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This anti-neuroinflammatory effect is crucial, as neuroinflammation is a key pathological feature of many neurodegenerative diseases.[1] Furthermore, NADD has been observed to suppress inflammation in a mouse model of ulcerative colitis by inhibiting the NF-κB and MAPK signaling pathways.[1]

Antioxidant Activity

The antioxidant properties of N-acetyldopamine dimers are another critical aspect of their biological profile.[2] Certain enantiomers of N-acetyldopamine dimers have been shown to effectively reduce both intracellular and mitochondrial ROS levels, while simultaneously boosting the levels of glutathione, a major endogenous antioxidant.[4][5] This potent antioxidant activity is primarily mediated through the activation of the Nrf2 signaling pathway.[4]

Neuroprotective Effects

The neuroprotective effects of NADD are a direct consequence of its anti-inflammatory and antioxidant activities.[6] By mitigating neuroinflammation and oxidative stress, NADD helps protect neurons from damage and death.[1] A fascinating aspect of this neuroprotective activity is its enantioselectivity. One specific enantiomer, designated as compound 1a, has been found to be significantly more potent in protecting SH-SY5Y neuroblastoma cells from rotenone-induced cytotoxicity compared to its counterpart, enantiomer 1b, which was largely inactive.[4][5]

Other Reported Activities

Beyond these primary effects, some studies have indicated that N-acetyldopamine dimers may also possess antithrombotic and antiplatelet activities, suggesting a potential role in cardiovascular health.[4] Additionally, certain dimers have been shown to inhibit the activity of cathepsin C, an enzyme implicated in several inflammatory diseases.[7]

Mechanisms of Action: Key Signaling Pathways

The biological activities of NADD are underpinned by its interaction with specific molecular signaling pathways.

Inhibition of TLR4/NF-κB and NLRP3/Caspase-1 Signaling

A key mechanism for the anti-neuroinflammatory effects of NADD involves its direct interaction with the Toll-like receptor 4 (TLR4)-MD2 complex.[1] By binding to this complex, NADD inhibits the activation of downstream signaling cascades, namely the TLR4/NF-κB and the NLRP3/Caspase-1 pathways.[1] This inhibition leads to a reduction in the expression of pro-inflammatory genes and the maturation of pro-inflammatory cytokines.[1]

Activation of the Keap1-Nrf2 Antioxidant Pathway

The antioxidant effects of the active enantiomer of N-acetyldopamine dimer are attributed to its ability to activate the Keap1-Nrf2 pathway.[6] Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1.[6] The active NADD enantiomer is believed to interact with Keap1, causing the release of Nrf2.[4][6] Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) on DNA, leading to the transcription of a suite of protective antioxidant and detoxification genes.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of this compound and its related compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Treatment | Concentration(s) | Effect | Reference |

| NO Production | BV-2 microglia | LPS + NADD | 15, 30, 60 μM | Concentration-dependent inhibition | [1] |

| IL-6 Production | BV-2 microglia | LPS + NADD | 15, 30, 60 μM | Concentration-dependent suppression | [1] |

| TNF-α Production | BV-2 microglia | LPS + NADD | 15, 30, 60 μM | Concentration-dependent suppression | [1] |

| iNOS Expression | Raw 264.7 | LPS + DAB1 | 100-250 μM | Reduction | [7] |

| COX-2 Expression | Raw 264.7 | LPS + DAB1 | 100-250 μM | Reduction | [7] |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Zebrafish

| Parameter | Model | Treatment | Concentration(s) | Effect | Reference |

| ROS Production | LPS-induced inflammation | NADD | 15, 30, 60 μM | Attenuation of inflammation | [1] |

Table 3: Neuroprotective Effects of this compound Enantiomers

| Parameter | Cell Line | Treatment | Effect | Reference |

| Neuroprotection | SH-SY5Y | Rotenone + Enantiomer 1a | Significant protection against cytotoxicity | [4][5] |

| Neuroprotection | SH-SY5Y | Rotenone + Enantiomer 1b | Inactive | [4][5] |

| Oxidative Stress | SH-SY5Y | Rotenone + Enantiomer 1a | Attenuation by reducing ROS and elevating glutathione | [4][5] |

Table 4: Cathepsin C Inhibitory Activity of this compound (DAB1)

| Parameter | Value | Reference |

| Ki | 71.56 ± 10.21 μM | [7] |

| Kis | 133.55 ± 18.2 μM | [7] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Plate cells (e.g., BV-2, SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of NADD and/or an inflammatory/neurotoxic stimulus (e.g., LPS, rotenone) for a specified duration.

-

MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[6]

Nitric Oxide (NO) Assay

-

Cell Culture Supernatant Collection : After treating cells as described above, collect the cell culture supernatant.

-

Griess Reaction : Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

Incubation : Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement : Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite (B80452) standard curve.

Reactive Oxygen Species (ROS) Assay

-

Cell Treatment : Treat cells with NADD and/or a stimulus in a black 96-well plate.

-

DCFH-DA Staining : Add 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Supernatant Collection : Collect cell culture supernatants after treatment.

-

ELISA Procedure : Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate for colorimetric detection.

-

Quantification : Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[1]

Western Blot Analysis

-

Protein Extraction : Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., TLR4, NF-κB, Nrf2, β-actin) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[1][6]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: Anti-neuroinflammatory signaling pathway of this compound.

Caption: Keap1-Nrf2 antioxidant pathway activation by NADD enantiomer 1a.

Caption: Experimental workflow for assessing NADD's anti-inflammatory activity.

References

- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scienceopen.com [scienceopen.com]

Neuroprotective Effects of N-Acetyldopamine Dimer-1: A Technical Guide for Researchers

An in-depth exploration of the antioxidant and anti-inflammatory mechanisms of N-Acetyldopamine Dimer-1, providing researchers and drug development professionals with a comprehensive overview of its therapeutic potential, experimental validation, and underlying signaling pathways.

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Mounting evidence implicates oxidative stress and chronic neuroinflammation as key drivers in the pathogenesis of these debilitating conditions. Consequently, therapeutic strategies aimed at mitigating these cellular insults are of paramount interest in the development of novel neuroprotective agents. This compound (NADD-1), a naturally occurring compound found in the exoskeletons of various insects, has emerged as a promising candidate.[1][2] This technical guide provides a detailed analysis of the neuroprotective effects of NADD-1, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential.

Core Mechanisms of Neuroprotection

The neuroprotective properties of NADD-1 are multifaceted, primarily stemming from its potent antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of specific intracellular signaling pathways, demonstrating a dual approach to combating neurodegeneration.

Antioxidant Effects via the Keap1-Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant effects of NADD-1 is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that orchestrates the expression of a wide array of antioxidant and cytoprotective genes. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1]

Upon exposure to oxidative stress or electrophilic compounds like NADD-1, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1] Liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[1] Research has revealed that the neuroprotective effects of NADD-1 are enantioselective, with the (2S,3R,1''R) enantiomer, designated as 1a , being the biologically active form that potently activates the Nrf2 pathway.[2] In contrast, its (2R,3S,1''S) counterpart is inactive.[2]

Anti-inflammatory Effects via Inhibition of TLR4/NF-κB and NLRP3/Caspase-1 Signaling

Chronic neuroinflammation, largely mediated by microglial cells, is a hallmark of many neurodegenerative diseases. NADD-1 has been shown to exert significant anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli.

Specifically, NADD-1 inhibits the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4, upon activation by ligands such as lipopolysaccharide (LPS), triggers a downstream cascade that leads to the activation of the nuclear factor kappa-B (NF-κB).[3] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[4] NADD-1 has been demonstrated to dose-dependently inhibit the production of these inflammatory mediators in LPS-stimulated microglial cells.[3]

Furthermore, NADD-1 suppresses the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage and activation of caspase-1.[3] Activated caspase-1, in turn, processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their mature, active forms.[3] By inhibiting the NLRP3/caspase-1 pathway, NADD-1 further curtails the inflammatory response.[3]

Data Presentation

The following tables summarize the quantitative data from studies investigating the neuroprotective and anti-inflammatory effects of this compound.

Table 1: Neuroprotective Effects of NADD-1 Enantiomer 1a against Rotenone-Induced Toxicity in SH-SY5Y Cells [2]

| Parameter | Condition | Concentration of 1a | Result |

| Cell Viability | Rotenone (1 µM) | 10 µM | Significant protection against cell death |

| Cleaved Caspase-3 | Rotenone (1 µM) | 10 µM | Significant reduction in cleaved caspase-3 levels |

| Intracellular ROS | Rotenone (1 µM) | 10 µM | Significant reduction in reactive oxygen species |

| Mitochondrial ROS | Rotenone (1 µM) | 10 µM | Significant reduction in mitochondrial reactive oxygen species |

Table 2: Anti-inflammatory Effects of NADD in LPS-Stimulated BV-2 Microglial Cells [3]

| Parameter | NADD Concentration | % Inhibition / Effect |

| Nitric Oxide (NO) Production | 15 µM | Dose-dependent inhibition |

| 30 µM | Dose-dependent inhibition | |

| 60 µM | Significant reduction | |

| TNF-α Production | 15 µM | Dose-dependent inhibition |

| 30 µM | Dose-dependent inhibition | |

| 60 µM | Significant reduction | |

| IL-6 Production | 15 µM | Dose-dependent inhibition |

| 30 µM | Dose-dependent inhibition | |

| 60 µM | Significant reduction |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of NADD-1 enantiomers for a specified period (e.g., 2 hours). Subsequently, introduce a neurotoxic agent (e.g., 1 µM rotenone) to the wells (except for the control group).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the control (untreated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with NADD-1 and/or a neurotoxic agent as described in the MTT assay protocol.

-

Probe Loading: After the treatment period, wash the cells with warm phosphate-buffered saline (PBS).

-

Incubation with DCFH-DA: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blot Analysis for Nrf2 Activation

Western blotting is employed to detect the translocation of Nrf2 to the nucleus, a key indicator of its activation.

-

Cell Treatment: Treat cells with NADD-1 enantiomers at various concentrations and for different time points.

-

Protein Extraction: Perform nuclear and cytoplasmic protein fractionation using a commercial extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA protein assay.

-

SDS-PAGE and Membrane Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 as a nuclear loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal to determine the relative increase in nuclear Nrf2.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Cell Seeding and Treatment: Seed BV-2 microglial cells in a 96-well plate. Pre-treat with varying concentrations of NADD for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Keap1-Nrf2 signaling pathway activated by NADD-1a.

Caption: TLR4/NF-κB and NLRP3 inflammasome pathways inhibited by NADD.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of N-Acetyldopamine Dimer-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of N-Acetyldopamine dimer-1, a naturally occurring compound found in various insects.[1] This document delves into the core mechanisms of its antioxidant activity, presents quantitative data from key studies, and provides detailed experimental protocols to facilitate further research and development. The neuroprotective effects of these dimers are primarily attributed to their potent antioxidant and anti-inflammatory activities, mediated by the modulation of critical cellular signaling pathways.[1]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its related structures has been evaluated using various assays. The following table summarizes the key quantitative findings from the literature.

| Assay | Compound | Concentration/IC50 | Cell Line/System | Key Findings | Reference |

| DPPH Radical Scavenging | N-Acetyldopamine dimer (unspecified) | Not specified | Cell-free | Showed 1,1-diphenyl-2-picrylhydrasyl (DPPH) radical scavenging activity. | [2] |

| LDL Oxidation (TBARS assay) | (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane | Not specified | Cell-free | Inhibited Cu2+-mediated, AAPH-mediated, and SIN-1-mediated LDL oxidation. | [2] |

| Neuroprotection against Rotenone (B1679576) | Enantiomer 1a (2S,3R,1''R) | Not specified | SH-SY5Y neuroblastoma cells | Exhibited significant neuroprotective effects against rotenone-induced cytotoxicity. | [3][4] |

| Neuroprotection against Rotenone | Enantiomer 1b (2R,3S,1''S) | Not specified | SH-SY5Y neuroblastoma cells | Inactive against rotenone-induced cytotoxicity. | [3][4] |

| Intracellular ROS Reduction | Enantiomer 1a (2S,3R,1''R) | Not specified | SH-SY5Y neuroblastoma cells | Attenuated intracellular and mitochondrial reactive oxygen species. | [3][4][5] |

| Glutathione (B108866) (GSH) Levels | Enantiomer 1a (2S,3R,1''R) | Not specified | SH-SY5Y neuroblastoma cells | Elevated glutathione levels. | [3][4][5] |

| Nitric Oxide (NO) Production | N-acetyldopamine dimer (NADD) | Dose-dependent | LPS-stimulated BV-2 microglia | Attenuated inflammatory signals including NO. | [6] |

| Reactive Oxygen Species (ROS) | N-acetyldopamine dimer (NADD) | Dose-dependent | LPS-stimulated BV-2 microglia | Attenuated reactive oxygen species. | [6] |

Core Signaling Pathways

The antioxidant effects of N-Acetyldopamine dimers are mediated through complex signaling pathways. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant and cytoprotective genes.[1] Additionally, these compounds have been shown to inhibit pro-inflammatory pathways such as the Toll-like receptor 4 (TLR4)/NF-κB and NLRP3 inflammasome pathways.[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1]

This assay measures the free radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the N-acetyldopamine dimer solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample.

Cell Viability (MTT) Assay[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y or BV-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[1]

-

Treatment: Treat the cells with various concentrations of N-acetyldopamine dimers and/or a neurotoxic agent (e.g., rotenone or LPS) for the desired time period.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins[1]

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, TLR4, NF-κB p65, NLRP3, Caspase-1) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant antioxidant properties through multiple mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways like Keap1-Nrf2. The enantioselective nature of its biological activity highlights the importance of stereochemistry in its therapeutic potential.[3][5] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound in oxidative stress-related diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property [biomolther.org]

- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanism of N-Acetyldopamine Dimer-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyldopamine dimer-1 (NADA-1), a natural compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of NADA-1, with a focus on its molecular targets and modulation of key signaling pathways. The information is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in the field.

This compound, also referred to as NADD, exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/Caspase-1 signaling pathways.[1][2] Evidence suggests that NADA-1 directly binds to the TLR4-MD2 complex, thereby inhibiting downstream inflammatory cascades.[1] This compound has been shown to be effective in both in vitro and in vivo models of inflammation, including lipopolysaccharide (LPS)-stimulated macrophages and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models.[1][3][4][5]

Core Anti-inflammatory Mechanisms

The anti-inflammatory action of NADA-1 is multifaceted, targeting key components of the innate immune response. The primary mechanisms identified are:

-

Inhibition of the TLR4/NF-κB Pathway: NADA-1 directly interacts with the TLR4-MD2 complex, a key receptor for pathogen-associated molecular patterns like LPS.[1] This interaction prevents the activation of downstream signaling, leading to the suppression of nuclear factor-kappaB (NF-κB) activation.[1][6][7] NF-κB is a critical transcription factor for numerous pro-inflammatory genes.[1] By inhibiting its activation, NADA-1 effectively reduces the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6][7][8]

-

Suppression of the NLRP3 Inflammasome: NADA-1 has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of Caspase-1.[9] Activated Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[9][10] NADA-1 treatment decreases the protein levels of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and cleaved Caspase-1, thereby reducing the secretion of mature IL-1β.[1]

-

Modulation of the MAPK Pathway: In addition to the NF-κB and NLRP3 pathways, NADA-1 has been found to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in inflammatory conditions.[1][3][4][5] The MAPK pathway, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory cytokines.[11][12][13] Inhibition of this pathway by NADA-1 contributes to its overall anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies, demonstrating the efficacy of this compound in reducing inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia [1]

| Treatment | Concentration | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | - | Not specified | < 50 | < 20 |

| LPS (1 µg/mL) | - | 100% | ~1200 | ~450 |

| NADA-1 + LPS | 10 µM | ~75% | ~900 | ~350 |

| NADA-1 + LPS | 20 µM | ~50% | ~600 | ~250 |

| NADA-1 + LPS | 40 µM | ~25% | ~300 | ~150 |

Table 2: Effect of this compound on NLRP3 Inflammasome Components in LPS-stimulated BV-2 Microglia [1]

| Treatment | Concentration | NLRP3 Protein Expression (relative to LPS control) | Cleaved Caspase-1 Protein Expression (relative to LPS control) | IL-1β mRNA Expression (relative to LPS control) |

| Control | - | Not specified | Not specified | Not specified |

| LPS (1 µg/mL) | - | 1.0 | 1.0 | 1.0 |

| NADA-1 + LPS | 10 µM | ~0.8 | ~0.7 | ~0.6 |

| NADA-1 + LPS | 20 µM | ~0.6 | ~0.5 | ~0.4 |

| NADA-1 + LPS | 40 µM | ~0.4 | ~0.3 | ~0.2 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages[14]

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Procedure:

-

Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[14]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. Incubate for 1 hour.[15]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control group without LPS stimulation.[15][14]

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[15]

-

Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant and incubate at room temperature for 10 minutes.[15]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[15]

-

Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) to ensure the observed effects are not due to cytotoxicity.[15]

Quantification of Pro-inflammatory Cytokines by ELISA[14]

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in biological fluids, such as cell culture supernatants.

Procedure:

-

Sample Collection: Use the cell culture supernatants collected from the NO production inhibition assay or from similarly treated cells.[15]

-

ELISA Protocol: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific ELISA kit.[15]

-

General Steps: This typically involves adding the supernatants to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate solution that produces a measurable color change.[15]

-

Measurement and Calculation: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves provided with the kits.[15]

Western Blot Analysis of Signaling Proteins[1][16]

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, providing insights into the activation state of signaling pathways.

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, p-NF-κB, NLRP3, Cleaved Caspase-1, p-p38, β-actin) overnight at 4°C.[15][16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15][16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[15][16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: NADA-1 inhibits the TLR4/NF-κB signaling pathway.

Caption: NADA-1 suppresses the NLRP3 inflammasome pathway.

Caption: In vitro anti-inflammatory screening workflow.

References

- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | N-Acetyldopamine Dimer Attenuates DSS-Induced Ulcerative Colitis by Suppressing NF-κB and MAPK Pathways [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetyldopamine Dimer Attenuates DSS-Induced Ulcerative Colitis by Suppressing NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of the nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome and its regulation in liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures [frontiersin.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Acetylation of MKP-1 and the Control of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Antithrombotic Potential of N-Acetyldopamine Dimer-1: A Technical Guide for Researchers

Disclaimer: Scientific literature to date has not directly evaluated the antithrombotic potential of N-Acetyldopamine dimer-1 (NADD-1). This technical guide summarizes the well-documented antioxidant and anti-inflammatory properties of N-Acetyldopamine dimers and posits a strong scientific rationale for their hypothetical antithrombotic effects based on the intricate relationship between oxidative stress, inflammation, and thrombosis. The experimental protocols and quantitative data presented are derived from studies on the neuroprotective, antioxidant, and anti-inflammatory activities of N-Acetyldopamine dimers.

Executive Summary

N-Acetyldopamine dimers (NADDs) are naturally occurring compounds, notably found in insects, that have demonstrated significant antioxidant and anti-inflammatory properties.[1][2] These activities are primarily mediated through the modulation of key cellular signaling pathways, including the activation of the Keap1-Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory TLR4/NF-κB and NLRP3/Caspase-1 pathways.[1][3] Given the established roles of oxidative stress and inflammation in promoting platelet activation and coagulation, NADD-1 presents a compelling, albeit unexplored, candidate for antithrombotic therapeutic development.[3][4][5] This document provides a comprehensive overview of the known biological activities of NADDs, detailed experimental methodologies, and a hypothesized framework for their potential role in thrombosis.

Quantitative Data on Bioactivity

The following tables summarize the quantitative data from studies on the antioxidant and anti-inflammatory effects of N-Acetyldopamine dimers. These data provide a basis for understanding the compound's potency in modulating pathways relevant to thrombosis.

Table 1: Anti-inflammatory Activity of N-Acetyldopamine Dimers

| Assay | Cell Line | Inducer | Compound | Key Findings | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | NADD-2 | More efficient at inhibiting NO production compared to another NADD | [6] |

| Inhibition of Pro-inflammatory Molecules (iNOS, IL-6, TNF-α, COX-2) | RAW 264.7 | LPS | NADD-2 | Effectively inhibited the expression of these pro-inflammatory molecules | [6] |

| Attenuation of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | BV-2 Microglia | LPS | NADD | Attenuated the release of key pro-inflammatory cytokines | [3] |

Table 2: Antioxidant Activity of N-Acetyldopamine Dimers

| Assay | Method | Compound | Key Findings | Reference |

| DPPH Radical Scavenging | Spectrophotometry | NADD-1 & NADD-2 | Both compounds demonstrated significant DPPH radical scavenging activity | [6] |

| Reactive Oxygen Species (ROS) Generation | Cellular Assay | NADD-2 | More efficient at inhibiting ROS generation compared to NADD-1 | [6] |

| Intracellular and Mitochondrial ROS Reduction | Cellular Assay | Enantiomer 1a | Attenuated rotenone-induced oxidative stress in SH-SY5Y cells | [4] |

| Glutathione (GSH) Level Elevation | Cellular Assay | Enantiomer 1a | Elevated levels of the endogenous antioxidant glutathione | [4] |

Core Signaling Pathways and Antithrombotic Rationale

The known mechanisms of action for N-Acetyldopamine dimers on inflammatory and antioxidant pathways provide a strong theoretical basis for their potential antithrombotic effects.

Inhibition of Pro-inflammatory Pathways

NADDs have been shown to inhibit two critical pro-inflammatory signaling cascades: the TLR4/NF-κB pathway and the NLRP3 inflammasome.[3]

-

TLR4/NF-κB Pathway: This pathway is a key driver of inflammation. Its activation leads to the production of numerous pro-inflammatory cytokines and can promote the expression of tissue factor on endothelial cells and monocytes, initiating the coagulation cascade.[7][8] NADD has been found to directly bind to TLR4, inhibiting its activation and subsequent nuclear translocation of NF-κB.[3]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[1] These cytokines can promote platelet activation, endothelial cell damage, and aggregation, all of which are central to thrombus formation.[1][9] NADDs suppress the activation of the NLRP3 inflammasome, thereby reducing the release of these pro-thrombotic mediators.[3]

Activation of the Nrf2 Antioxidant Pathway

NADDs, particularly specific enantiomers, activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[4]

-

Keap1-Nrf2 Pathway: Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. Oxidative stress or compounds like NADDs cause Nrf2 to be released.[1] It then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous protective genes.[1]

-

Antithrombotic Implications: Oxidative stress is a key driver of platelet activation and endothelial dysfunction.[5][10] By increasing the expression of antioxidant enzymes, Nrf2 activation can reduce reactive oxygen species (ROS), thereby diminishing platelet hyper-reactivity and protecting the vascular endothelium, both of which are crucial for preventing thrombosis.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivities of NADD-1 that underpin its hypothetical antithrombotic potential.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine non-toxic concentrations of NADD-1 for subsequent functional assays.

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or human platelets) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-